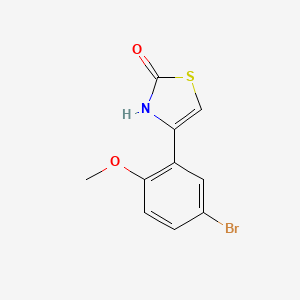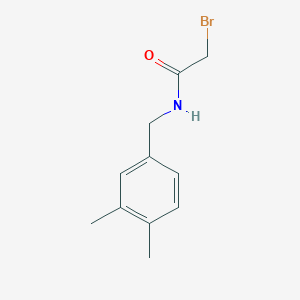
2-(3-Bromo-2,6-difluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Bromo-2,6-difluorophenyl)acetic acid” is a chemical compound with the CAS Number: 1250443-19-6 . It has a molecular weight of 251.03 . The IUPAC name for this compound is (3-bromo-2,6-difluorophenyl)acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(3-Bromo-2,6-difluorophenyl)acetic acid” is 1S/C8H5BrF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.03 . It is a powder at room temperature . The InChI code for this compound is 1S/C8H5BrF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) .Applications De Recherche Scientifique
Bromination Studies : Research by Campbell, Andrew, and Hasan (1969) explored the bromination of 3-methoxyfluoranthene in acetic acid, yielding specific brominated compounds. This study provides insights into the bromination process relevant to similar compounds like 2-(3-Bromo-2,6-difluorophenyl)acetic acid (Campbell, Andrew, & Hasan, 1969).
Substitution Reactions in Aryl Acetates : Mare and Hannan (1970) investigated the brominations of dialkylphenyl acetates in different solvents, providing insight into substitution reactions that are potentially applicable to 2-(3-Bromo-2,6-difluorophenyl)acetic acid (Mare & Hannan, 1970).
Protopic Rearrangement Studies : Research by Mare and Singh (1973) focused on base-catalysed prototropic rearrangement in certain brominated compounds, which may provide a comparative basis for understanding reactions involving 2-(3-Bromo-2,6-difluorophenyl)acetic acid (Mare & Singh, 1973).
Electrochemical Studies : A study by Nematollahi and Akaberi (2001) on the electrochemical synthesis of bromo derivatives of 1,3-indandione in water/acetic acid mixtures might offer insights relevant to the electrochemical properties of 2-(3-Bromo-2,6-difluorophenyl)acetic acid (Nematollahi & Akaberi, 2001).
Conjugation Inhibition Studies : Lee and Starratt (1986) examined the effects of certain compounds on the metabolism of indole-3-acetic acid. While not directly studying 2-(3-Bromo-2,6-difluorophenyl)acetic acid, this research may provide parallel insights into its biological interactions (Lee & Starratt, 1986).
Suzuki Cross-Coupling Reactions : Rizwan et al. (2021) explored Suzuki cross-coupling reactions in synthesizing bromo-aniline derivatives, which may be relevant to understanding reactions involving 2-(3-Bromo-2,6-difluorophenyl)acetic acid (Rizwan et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of organic compounds known as n-benzylbenzamides . These compounds are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
It is known that n-benzylbenzamides, the class of compounds to which it belongs, typically interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the bromo and difluoro substituents on the phenyl ring may influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that the compound is used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in the synthesis of complex organic molecules.
Pharmacokinetics
It is known that the compound is a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract. The presence of the bromo and difluoro substituents on the phenyl ring may influence the compound’s distribution, metabolism, and excretion.
Result of Action
It is known that the compound is a synthetic compound developed for its potent analgesic and anti-inflammatory properties. This suggests that the compound may have effects on pain and inflammation pathways in the body.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be stable under a variety of environmental conditions
Propriétés
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSULWSXEZBTAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2,6-difluorophenyl)acetic acid | |
CAS RN |
1250443-19-6 |
Source


|
| Record name | 2-(3-bromo-2,6-difluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



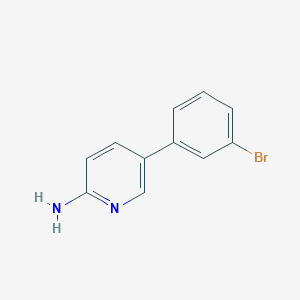
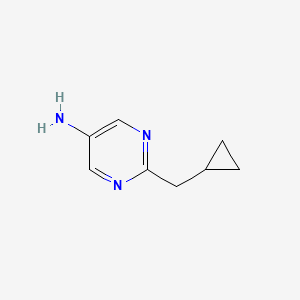
![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)
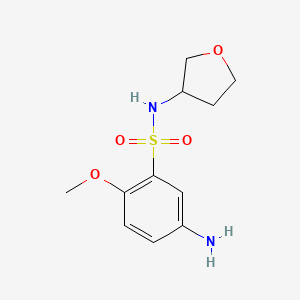
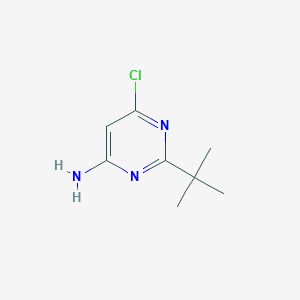


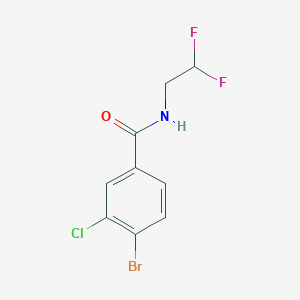
![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)
